Elevated LogP (3.69) Compared to Des-Acetyl and Des-Nitro Analogs
The target compound exhibits a calculated LogP of 3.69, which is higher than the des-acetyl analog (4-nitro-2-phenylbenzoic acid, LogP 3.48) and the des-nitro analog (2-(4-acetylphenyl)benzoic acid, LogP 3.25) . This increased lipophilicity is attributable to the synergistic effect of the para-acetyl and ortho-nitro substituents, which collectively enhance partitioning into nonpolar environments.
| Evidence Dimension | Calculated LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 3.69 |
| Comparator Or Baseline | 4-Nitro-2-phenylbenzoic acid: LogP = 3.48; 2-(4-Acetylphenyl)benzoic acid: LogP = 3.25 |
| Quantified Difference | ΔLogP = +0.21 (vs. des-acetyl); ΔLogP = +0.44 (vs. des-nitro) |
| Conditions | Predicted LogP using ACD/Labs or XLogP3 algorithm; standardized computational method |
Why This Matters
A higher LogP indicates improved passive membrane permeability, which is critical for intracellular target engagement in cell-based assays and for optimizing oral bioavailability in drug discovery programs.
